2-(azidomethyl)-1,3-dimethoxybenzene
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Overview
Description
2-(Azidomethyl)-1,3-dimethoxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)-1,3-dimethoxybenzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-(bromomethyl)-1,3-dimethoxybenzene with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the displacement of the bromine atom by the azide ion, resulting in the formation of the desired azido compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzene Derivatives: Formed from substitution reactions.
Scientific Research Applications
2-(Azidomethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-1,3-dimethoxybenzene largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
2-(Azidomethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
1,3-Dimethoxybenzene: Lacks the azido group, making it less reactive in cycloaddition and reduction reactions.
2-(Bromomethyl)-1,3-dimethoxybenzene: Precursor to 2-(azidomethyl)-1,3-dimethoxybenzene, used in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the presence of both azido and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. The azido group allows for cycloaddition and reduction reactions, while the methoxy groups influence the electronic properties of the benzene ring, affecting its reactivity and stability .
Properties
CAS No. |
2229438-75-7 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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